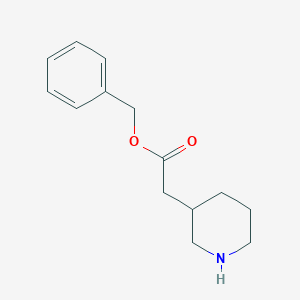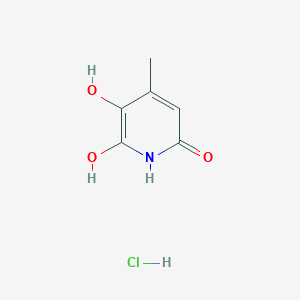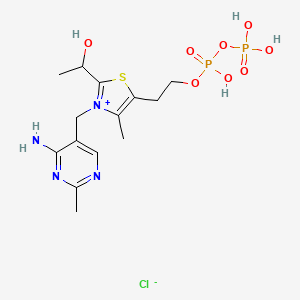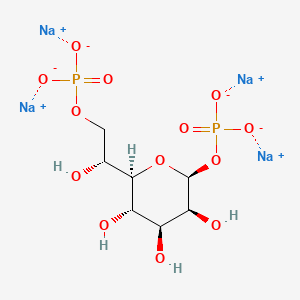
Benzyl 2-piperidin-3-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-piperidin-3-ylacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-piperidin-3-ylacetate typically involves the reaction of benzyl chloride with piperidine derivatives under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include mild temperatures and the presence of an aromatic substituent to ensure the formation of the six-membered N-heterocycle .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-piperidin-3-ylacetate undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form benzoic acids.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Brominated piperidine derivatives.
Scientific Research Applications
Benzyl 2-piperidin-3-ylacetate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 2-piperidin-3-ylacetate involves its interaction with specific molecular targets. For example, the benzyl-piperidine group is known to bind to the catalytic site of cholinesterase receptors, interacting with amino acid residues such as tryptophan and phenylalanine . This binding inhibits the activity of the enzyme, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: A stimulant drug with a similar structure but different pharmacological properties.
4-Benzylpiperidine: Another piperidine derivative with distinct biological activities.
Benzylpiperazine: A compound used in the synthesis of other drugs and with stimulant properties.
Uniqueness
Benzyl 2-piperidin-3-ylacetate is unique due to its specific structure, which allows it to interact with cholinesterase receptors effectively. This makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
benzyl 2-piperidin-3-ylacetate |
InChI |
InChI=1S/C14H19NO2/c16-14(9-13-7-4-8-15-10-13)17-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |
InChI Key |
PYGHTORWKDMFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)




![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)



![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
